

Spectroscopic Profile of 2-Chloropropionamide: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloropropionamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloropropionamide** (C_3H_6ClNO), a compound of interest in synthetic chemistry and drug discovery, particularly as a potential covalent modifier in irreversible small-molecule probes.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2-Chloropropionamide** is C_3H_6ClNO , and its molecular weight is 107.54 g/mol.^[2] The spectroscopic data presented below provides key insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **2-Chloropropionamide** are summarized below.

Table 1: 1H NMR Spectroscopic Data for **2-Chloropropionamide**^[3]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.88	Singlet (broad)	1H	-NH ₂
~6.63	Singlet (broad)	1H	-NH ₂
4.405	Quartet	1H	-CH(Cl)-
1.741	Doublet	3H	-CH ₃

Solvent: CDCl₃[\[3\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **2-Chloropropionamide**

Chemical Shift (δ , ppm)	Assignment
~172	C=O (Amide)
~50	-CH(Cl)-
~22	-CH ₃

Solvent: CDCl₃[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **2-Chloropropionamide** are presented below.

Table 3: IR Spectroscopic Data for **2-Chloropropionamide**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H Stretch (Amide)
2980-2900	Medium	C-H Stretch (Alkyl)
~1670	Strong	C=O Stretch (Amide I)
~1620	Medium	N-H Bend (Amide II)
~750	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Mass Spectrometry Data for **2-Chloropropionamide**[\[4\]](#)

m/z	Relative Intensity	Assignment
107/109	[M] ⁺ , [M+2] ⁺	Molecular ion (presence of Cl isotope)
72	High	[M - Cl] ⁺
44	High	[C(=O)NH ₂] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **2-Chloropropionamide**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

- Filter the solution through a pipette with a cotton plug into a clean 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-10 ppm
- Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl_3 at 7.26 ppm.

^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer (on a 400 MHz system)
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).[5]
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.[5]
- Spectral Width: 0-200 ppm
- Referencing: The chemical shifts are referenced to the solvent peak of CDCl_3 at 77.16 ppm.
[6]

Infrared (IR) Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) IR Spectroscopy.[7][8]
- Instrument: FTIR Spectrometer equipped with a diamond ATR crystal.

- Sample Preparation: A small amount of solid **2-Chloropropionamide** is placed directly onto the ATR crystal.^[9] Pressure is applied using an anvil to ensure good contact between the sample and the crystal.^{[8][9]}
- Data Acquisition:
 - A background spectrum of the clean, empty ATR crystal is recorded.^[9]
 - The sample spectrum is then collected.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

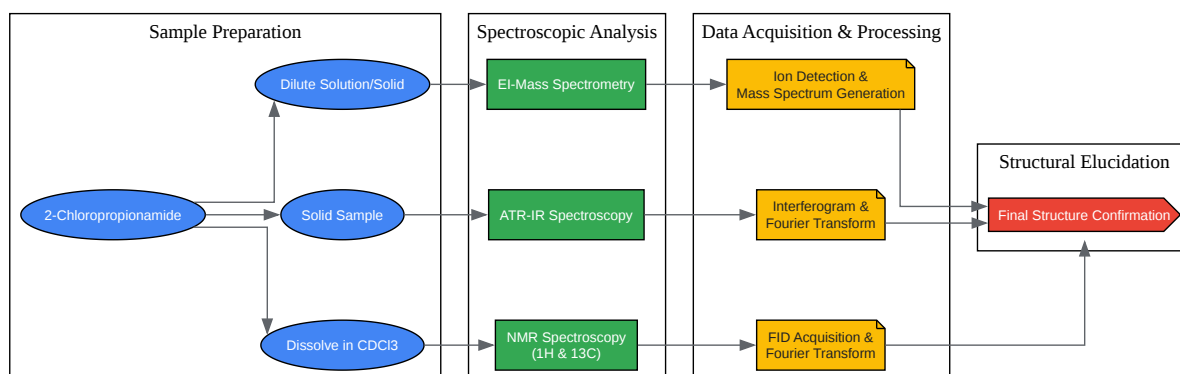
Mass Spectrometry

- Technique: Electron Ionization (EI) Mass Spectrometry.^{[4][10][11]}
- Instrument: A mass spectrometer with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).
- Sample Introduction: The sample is introduced into the ion source, typically after volatilization in the GC inlet.^{[10][12]}
- Ionization: The gaseous sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.^{[11][13]}
- Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Data Presentation: The mass spectrum is plotted as relative intensity versus m/z .

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of **2-Chloropropionamide**.



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Caption: Workflow for the spectroscopic characterization of **2-Chloropropionamide**.

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